N,2,2-trimethylpropan-1-amine hydrochloride CAS 31820-19-6 properties
N,2,2-trimethylpropan-1-amine hydrochloride CAS 31820-19-6 properties
An In-depth Technical Guide to N,2,2-trimethylpropan-1-amine Hydrochloride (CAS 31820-19-6) for Research and Development Professionals
Section 1: Core Compound Identification and Overview
N,2,2-trimethylpropan-1-amine hydrochloride, registered under CAS number 31820-19-6, is a synthetic amine salt that serves as a valuable building block in modern chemical research.[1][2] While not an active pharmaceutical ingredient (API) itself, its structural motifs—specifically the sterically hindered neopentyl group adjacent to a secondary amine—make it a compound of interest for medicinal chemists and drug development professionals. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and handling, tailored for professionals in the life sciences and pharmaceutical industries.
The hydrochloride form enhances the compound's stability and solubility in aqueous and polar organic solvents, which is a critical consideration for its application in various reaction media and for purification processes. Its primary utility lies in its role as a precursor or intermediate in the synthesis of more complex molecules, where its unique steric and electronic properties can be leveraged to influence the pharmacological profile of a target compound.[1]
| Identifier | Value |
| CAS Number | 31820-19-6[3] |
| Molecular Formula | C₆H₁₆ClN[1] |
| Molecular Weight | 137.65 g/mol [1][4] |
| IUPAC Name | N,2,2-trimethylpropan-1-amine;hydrochloride |
| Synonyms | N,2,2-trimethyl-1-propanamine hydrochloride |
| InChI Key | QRUYXKCCDNOAAX-UHFFFAOYSA-N |
Section 2: Physicochemical Properties and Specifications
Understanding the physicochemical properties of a chemical intermediate is fundamental to its effective use in synthesis and development. N,2,2-trimethylpropan-1-amine hydrochloride is typically supplied as a solid with high purity, suitable for demanding research applications.
| Property | Value / Description | Source |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Storage Temperature | Room Temperature | |
| Storage Conditions | Sealed in a dry, well-ventilated area | [4] |
| InChI Code | 1S/C6H15N.ClH/c1-6(2,3)5-7-4;/h7H,5H2,1-4H3;1H |
The presence of the hydrochloride salt significantly impacts its properties compared to its free base form. The ionic character increases the melting point and enhances solubility in polar solvents like water and alcohols, while decreasing its solubility in nonpolar organic solvents such as hexanes or diethyl ether. This differential solubility is a key principle exploited during reaction workups and purification, for instance, in liquid-liquid extractions to separate the amine from non-basic impurities.[5]
Section 3: Synthesis and Mechanistic Insights
While multiple synthetic routes can be envisioned, a common and efficient method for preparing N,2,2-trimethylpropan-1-amine hydrochloride is through the reductive amination of 2,2-dimethylpropanal (pivalaldehyde) with methylamine. This two-step, one-pot process is widely used in pharmaceutical synthesis due to its high efficiency and operational simplicity.
The reaction proceeds via the initial formation of an imine intermediate from the condensation of the aldehyde and methylamine. This intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield the secondary amine. The choice of a mild reductant is crucial as it selectively reduces the C=N double bond of the imine without affecting the starting aldehyde. The final step involves treating the resulting free base with hydrochloric acid to precipitate the stable hydrochloride salt.
Caption: Plausible synthetic route via reductive amination.
Generalized Experimental Protocol: Reductive Amination
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Reaction Setup: To a stirred solution of 2,2-dimethylpropanal (1.0 eq.) in a suitable solvent (e.g., methanol or dichloromethane, 0.5 M) at 0 °C, add methylamine (1.1 eq., typically as a solution in a compatible solvent).
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Imine Formation: Allow the mixture to stir for 20-30 minutes at 0 °C to facilitate the formation of the imine intermediate.
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Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise to the mixture, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring completion by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude free base amine in a minimal amount of a non-polar solvent like diethyl ether. Add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring.
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Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N,2,2-trimethylpropan-1-amine hydrochloride as a solid.
Section 4: Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is standard practice in the pharmaceutical industry.
Caption: Standard analytical workflow for compound characterization.
Key Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would be expected to show a singlet for the two gem-dimethyl groups, a singlet for the N-methyl group, and a singlet for the methylene (-CH₂-) group, along with a broad signal for the ammonium proton (-NH₂⁺-).
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Mass Spectrometry (MS): Provides confirmation of the molecular weight. In positive ion mode, the spectrum will show the molecular ion for the free base (M+H)⁺ at approximately 116.14 m/z.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Since aliphatic amines lack a strong chromophore, derivatization may be required for UV detection.[6] Alternatively, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed.
-
Titration: An acid-base titration can be used to determine the purity of the hydrochloride salt by titrating with a standardized base.
Section 5: Applications in Research and Drug Development
N,2,2-trimethylpropan-1-amine hydrochloride is primarily used as a chemical intermediate.[1][4] Its value in drug discovery stems from the structural features it can introduce into a larger molecule.
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Steric Shielding: The bulky tert-butyl-like group (neopentyl) can provide steric hindrance around a reactive site. In medicinal chemistry, this can be strategically used to prevent or slow down metabolic degradation of a drug by cytochrome P450 enzymes, potentially increasing its half-life and bioavailability.
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Pharmacophore Component: The secondary amine provides a key hydrogen bond donor and acceptor site, which is a common feature in many pharmacophores for interacting with biological targets like GPCRs, ion channels, and enzymes.[7]
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Scaffold for Libraries: It serves as a starting point for the synthesis of compound libraries.[1] By reacting the amine with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides), researchers can rapidly generate a diverse set of molecules for high-throughput screening in the early phases of drug discovery.[8]
Section 6: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. N,2,2-trimethylpropan-1-amine hydrochloride is classified as hazardous.[4]
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Handling and First Aid Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[4]
-
Skin Contact: In case of contact, wash off with soap and plenty of water. Take the victim immediately to a hospital and consult a physician.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4] It should be stored at room temperature.
Section 7: Conclusion
N,2,2-trimethylpropan-1-amine hydrochloride (CAS 31820-19-6) is a specialized chemical intermediate with significant utility for researchers in synthetic chemistry and drug development. Its well-defined physicochemical properties, combined with a sterically demanding structure, make it a valuable building block for creating novel molecules with tailored pharmacological profiles. Adherence to established protocols for its synthesis, analysis, and safe handling is paramount to leveraging its full potential in a research and development setting.
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